4,5-Dichloro-2-iodoaniline
Overview
Description
4,5-Dichloro-2-iodoaniline is a chemical compound with the molecular formula C6H4Cl2IN . It is used in various chemical reactions and has been the subject of several studies .
Molecular Structure Analysis
The molecular weight of 4,5-Dichloro-2-iodoaniline is approximately 287.913 Da . The exact structure can be determined using various spectroscopic techniques.Scientific Research Applications
Haloaniline-induced in vitro nephrotoxicity
A study examined the in vitro nephrotoxic effects of haloanilines, including 4-haloanilines and 3,5-dihaloaniline isomers, using renal cortical slices. This research helps understand the nephrotoxic potential of various haloanilines, contributing to safer chemical synthesis and handling practices (Hong et al., 2000).
Electrochemical Oxidation in Acetonitrile Solution
The electrochemical oxidation of various haloanilines, including 4-iodoaniline, was investigated in acetonitrile solutions. This study contributes to the understanding of the electrochemical properties of haloanilines, which is essential in the field of electrochemistry and material science (Kádár et al., 2001).
Palladium-catalyzed Carbonylation
4,5-Dichloro-2-iodoaniline derivatives were used as substrates in palladium-catalyzed carbonylation. This method is significant in organic synthesis, enabling the creation of various compounds, including pharmaceuticals (Ács et al., 2006).
Supramolecular Equivalence in Crystal Structures
Research on the crystal structures of various 4-phenoxyanilines, including 4-iodoaniline, provided insights into the structural equivalence of different halogen groups. This is crucial in crystal engineering and material science (Dey & Desiraju, 2004).
Synthesis of Benzoxazinones
A study demonstrated a one-pot reaction of o-iodoanilines, which can be applied to synthesize 2-substituted-4H-3,1-benzoxazin-4-ones. This has applications in pharmaceuticals and organic chemistry (Larksarp & Alper, 1999).
Antitumor Synthesis via Sonogashira Reactions
The synthesis of antitumor compounds using 2-iodoaniline in Sonogashira reactions indicates the potential of haloanilines in medicinal chemistry for cancer treatment (McCarroll et al., 2007).
Safety And Hazards
The safety data sheet for a related compound, 4-Chloro-2-iodoaniline, indicates that it is harmful if swallowed, causes skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid dust formation, avoid contact with skin and eyes, and use only under a chemical fume hood .
properties
IUPAC Name |
4,5-dichloro-2-iodoaniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl2IN/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLPUEJCYMXSRKW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Cl)Cl)I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Cl2IN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80448183 | |
Record name | 4,5-dichloro-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,5-Dichloro-2-iodoaniline | |
CAS RN |
220185-63-7 | |
Record name | 4,5-dichloro-2-iodoaniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80448183 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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